

Application Notes and Protocols: EDP-305 in Mouse Models of NASH

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Compound of Interest

Compound Name: EDP-305

Cat. No.: B11930703

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Introduction

EDP-305 is a potent and selective, non-bile acid agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. [1][2][3] Activation of FXR has been identified as a promising therapeutic strategy for non-alcoholic steatohepatitis (NASH), a chronic liver disease characterized by steatosis, inflammation, and fibrosis. [3][4] Preclinical studies in various mouse models of NASH have demonstrated the therapeutic potential of **EDP-305** in reducing liver injury, steatosis, and fibrosis.

These application notes provide a comprehensive overview of the dosage and administration of **EDP-305** in preclinical mouse models of NASH, along with detailed experimental protocols and a summary of its mechanism of action. This information is intended for researchers, scientists, and drug development professionals working on novel therapies for NASH.

Quantitative Data Summary

The following tables summarize the dosages and administration details for **EDP-305** in various mouse models of NASH as reported in preclinical studies.

Table 1: **EDP-305** Dosage and Administration in NASH Mouse Models

Mouse Model	Strain	EDP-305 Dosage (mg/kg/day)	Administration Route	Vehicle	Treatment Duration	Reference(s)
Methionine/Choline-Deficient (MCD) Diet	C57BL/6	10, 30	Oral Gavage	0.5% Methylcellulose	4 weeks	
Diet-Induced NASH (DIN) (High Fat/High Cholesterol + Fructose in water)	C57BL/6	10, 30	Incorporated into diet	-	10 weeks	
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD)	C57BL/6	10, 30	Oral Gavage	Not specified	Not specified	
Streptozotocin-High Fat Diet (STAM™)	C57BL/6	3, 10	Not specified	Not specified	4 weeks	

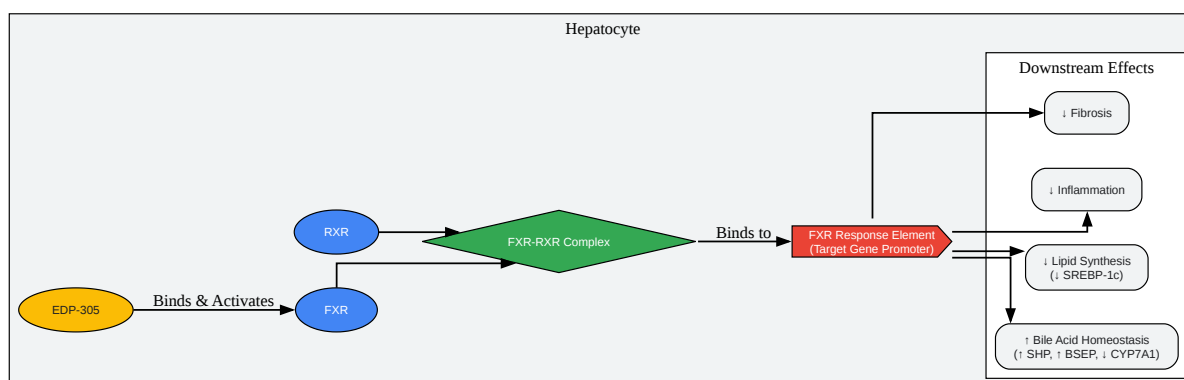
Table 2: Summary of Therapeutic Effects of **EDP-305** in NASH Mouse Models

Mouse Model	Key Findings	Reference(s)
Methionine/Choline-Deficient (MCD) Diet	Reduced serum ALT by 62% compared to controls. Profoundly inhibited perisinusoidal 'chicken wire' fibrosis, with over 80% reduction in collagen deposition.	
Diet-Induced NASH (DIN)	Significantly reduced liver lipids (cholesterol, triglycerides, and fatty acids). Decreased liver steatosis, hepatocyte ballooning, and total NAFLD Activity Score (NAS). Down-regulated expression of key genes involved in inflammation (MCP-1, TGF- β) and fibrosis (TIMP-1, α -SMA).	
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD)	Dose-dependent reduction in liver fibrosis.	
Streptozotocin-High Fat Diet (STAM™)	Significantly decreased hepatocyte ballooning and lowered the NAFLD activity score (NAS).	

Signaling Pathway of EDP-305

EDP-305 acts as a potent agonist for the Farnesoid X Receptor (FXR). Upon binding, **EDP-305** activates FXR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to FXR response elements (FXREs) in the promoter regions of target genes, leading to the regulation of their expression. Key downstream effects relevant to NASH include

the regulation of genes involved in bile acid synthesis and transport (e.g., SHP, BSEP), lipid metabolism, and inflammation.



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Caption: EDP-305 Signaling Pathway.

Experimental Protocols

The following protocols are generalized from published studies and provide a framework for evaluating **EDP-305** in a diet-induced mouse model of NASH.

Diet-Induced NASH Mouse Model Protocol

This protocol describes the induction of NASH in mice using a high-fat, high-cholesterol diet supplemented with fructose in the drinking water, a model that closely mimics human NASH development.

Materials:

- Male C57BL/6 mice (8-10 weeks old)
- High-Fat/High-Cholesterol Diet (e.g., Research Diets D12492)
- 10% Fructose solution (in drinking water)
- Standard rodent chow
- Animal caging and husbandry supplies

Procedure:

- Acclimate mice for one week upon arrival, providing standard chow and water ad libitum.
- Randomly assign mice to two groups: Control (standard chow) and NASH diet.
- Provide the NASH diet group with the high-fat/high-cholesterol diet and 10% fructose in their drinking water for a period of 6 to 16 weeks to induce steatohepatitis. The control group continues to receive standard chow and water.
- Monitor animal health and body weight regularly.
- After the induction period, the mice are ready for therapeutic intervention studies with **EDP-305**.

EDP-305 Administration Protocol (Oral Gavage)

This protocol details the daily administration of **EDP-305** via oral gavage.

Materials:

- **EDP-305**
- Vehicle (e.g., 0.5% methylcellulose)
- Oral gavage needles (20-22 gauge, ball-tipped)

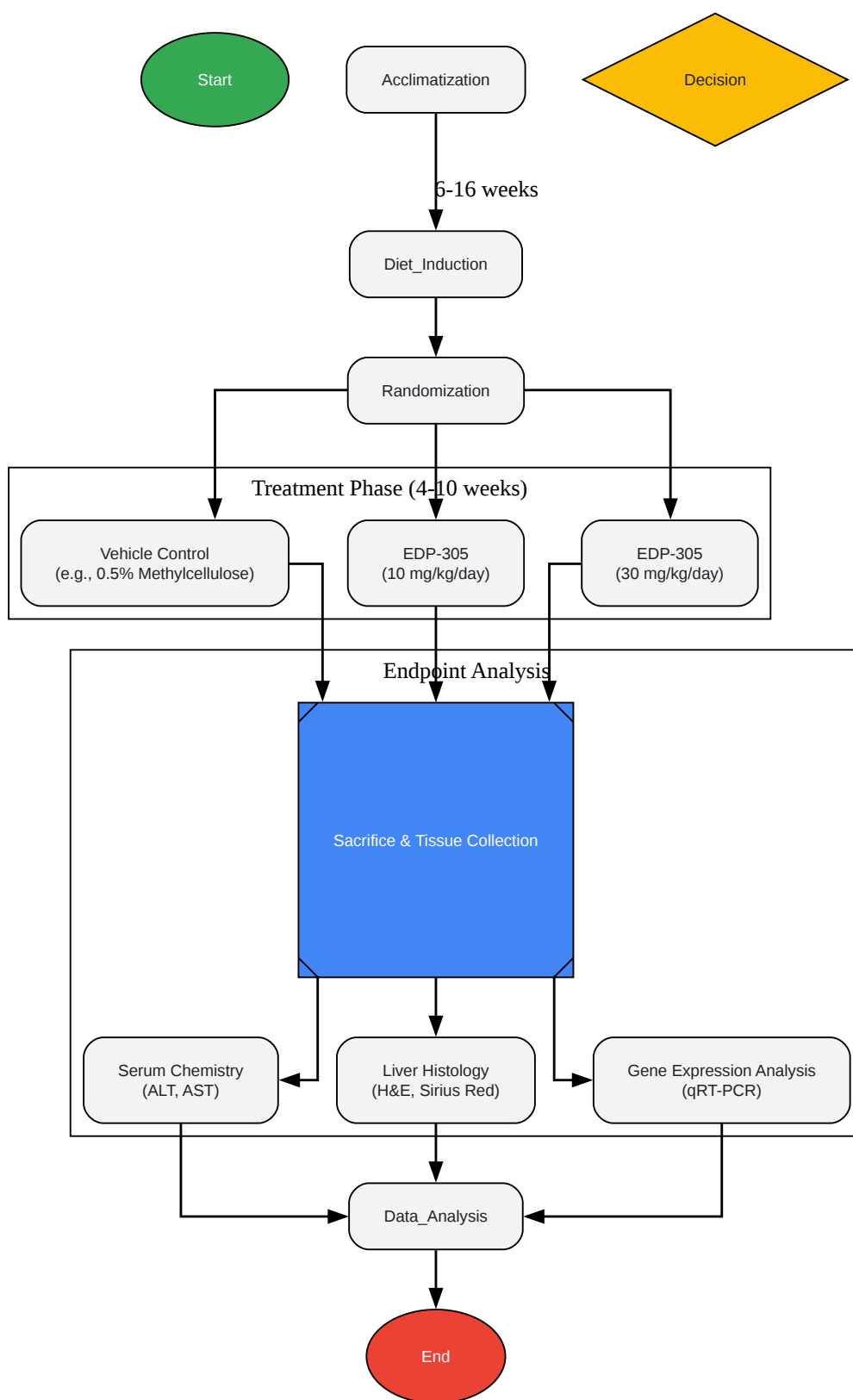
- Syringes (1 mL)
- Analytical balance and weighing supplies

Procedure:

- Prepare the **EDP-305** dosing solutions in the vehicle at the desired concentrations (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, assuming a 200 μ L gavage volume). Ensure **EDP-305** is fully suspended or dissolved.
- Prepare a vehicle-only solution for the control group.
- Record the body weight of each mouse before dosing to calculate the exact volume to be administered.
- Administer the prepared **EDP-305** solution or vehicle to the mice once daily via oral gavage.
- Continue the treatment for the duration specified in the study design (e.g., 4-10 weeks).
- Monitor mice for any adverse effects throughout the treatment period.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating **EDP-305** in a diet-induced NASH mouse model.



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Caption: Experimental Workflow for **EDP-305** Efficacy Testing.

Conclusion

EDP-305 has demonstrated significant therapeutic potential in various preclinical mouse models of NASH. The provided data and protocols offer a foundation for researchers to design and execute studies to further investigate the efficacy and mechanism of action of this promising FXR agonist. Careful consideration of the appropriate mouse model, dosage, and administration route is crucial for obtaining robust and reproducible results. While **EDP-305** showed promise in these preclinical models, it is important to note that its clinical development for NASH has been discontinued.

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References

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